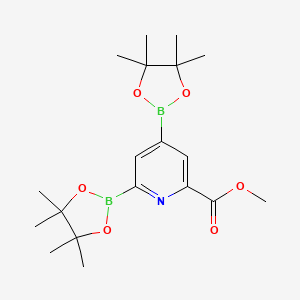
Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is an organic compound with the chemical formula C18H27B2NO6. This compound is known for its unique structure, which includes two boronate ester groups attached to a picolinate core. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate typically involves the reaction of 4,6-dibromo-2-picolinic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is often crystallized to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronate ester groups with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronate ester groups can be oxidized to form boronic acids.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronate ester groups.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Acids/Bases: Used for hydrolysis reactions.
Major Products
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation of the boronate ester groups.
Carboxylic Acids: Formed through hydrolysis of the ester groups.
Aplicaciones Científicas De Investigación
Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: Applied in the production of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate involves the activation of the boronate ester groups, which can participate in various chemical reactions. In Suzuki-Miyaura cross-coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the boronate ester and an aryl or vinyl halide. The boronate ester groups can also undergo oxidation or hydrolysis, leading to the formation of boronic acids or carboxylic acids, respectively.
Comparación Con Compuestos Similares
Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is unique due to its dual boronate ester groups and picolinate core. Similar compounds include:
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a single boronate ester group attached to a benzoate core.
4,6-bis(methyl-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Features a pyrimidine core with two boronate ester groups.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a boronate ester group attached to a pyrazole core.
These compounds share similar reactivity but differ in their core structures and the number of boronate ester groups, which can influence their applications and reactivity in chemical reactions.
Propiedades
Número CAS |
1025718-88-0 |
|---|---|
Fórmula molecular |
C19H29B2NO6 |
Peso molecular |
389.1 g/mol |
Nombre IUPAC |
methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C19H29B2NO6/c1-16(2)17(3,4)26-20(25-16)12-10-13(15(23)24-9)22-14(11-12)21-27-18(5,6)19(7,8)28-21/h10-11H,1-9H3 |
Clave InChI |
WMXVJSBGAPCMKJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)OC)B3OC(C(O3)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078980.png)
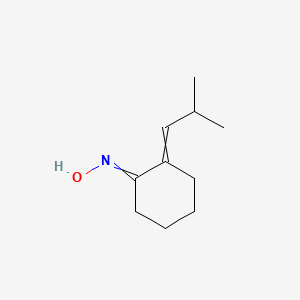
![1-[4-(Methanesulfonyl)phenyl]-2-[1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B14078983.png)
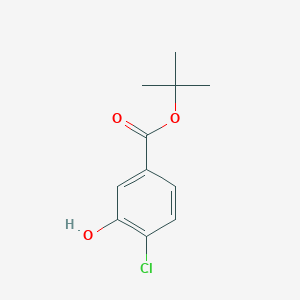
![Methyl 4-[7-fluoro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079003.png)
![5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14079005.png)
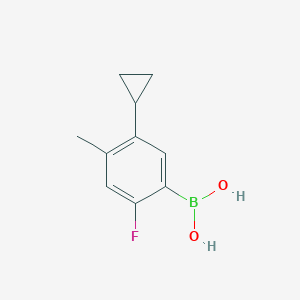

![1-(4-Bromophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079016.png)
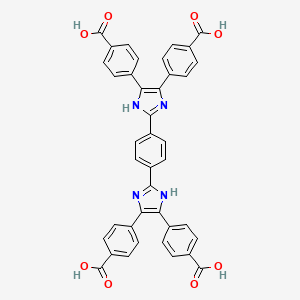
![1-(4-Fluorophenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079022.png)

![rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis](/img/structure/B14079025.png)

